

# Hydroquinone Dinonyl Ether: Technical Identification & Application Guide

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## Compound of Interest

Compound Name: 1,4-Bis(nonyloxy)benzene

Cat. No.: B13404237

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## Executive Summary

Hydroquinone dinonyl ether (systematically **1,4-bis(nonyloxy)benzene**) is a symmetrical aromatic ether characterized by a hydroquinone core substituted with two nonyl (

) alkyl chains. Unlike its shorter-chain analogs (e.g., dimethyl or diethyl ether) which are common industrial solvents or stabilizers, the dinonyl variant is primarily utilized in advanced materials science. It serves as a lipophilic building block for liquid crystals, a phase-change material candidate, and a redox-active core for specialized electrochemical systems.

This guide provides the definitive CAS identification, a validated synthesis protocol, and a structural analysis of its role in supramolecular chemistry.

## Chemical Identity & CAS Verification[1][2][3][4][5]

The nomenclature for this compound can be ambiguous in commercial databases. The precise identification refers to the linear

-nonyl isomer.

## Core Identifiers

Parameter	Technical Specification
Chemical Name	1,4-Bis(nonyloxy)benzene
Common Synonyms	Hydroquinone dinonyl ether; -Dinonyloxybenzene; 1,4-Dinonyloxybenzene
CAS Number	871791-68-3 (Specific to the 1,4-bis(-nonyloxy) isomer)
Molecular Formula	
Molecular Weight	362.59 g/mol
SMILES	<chem>CCCCCCCCCOc1ccc(cc1)OCCCCCCCC</chem>

## Structural Differentiation

Researchers must distinguish this compound from two common confounders:

- **Dinonylhydroquinone:** A ring-alkylated hydroquinone (alkyl groups on carbons 2 and 5), used as an antioxidant.
- **Branched Isomers:** Industrial "dinonyl" derivatives often utilize branched nonyl groups (from propylene trimer). CAS 871791-68-3 refers specifically to the linear chains derived from -nonyl bromide/alcohol, which is critical for liquid crystal packing.

## Synthesis Protocol: Williamson Etherification

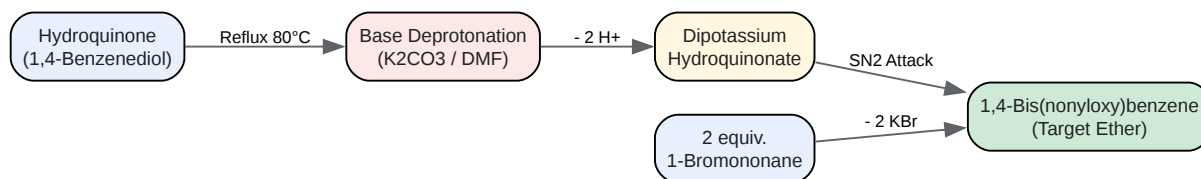
The most robust synthesis route utilizes a double Williamson ether synthesis. This protocol ensures high regioselectivity for the 1,4-position and minimizes mono-alkylated byproducts.

## Reaction Mechanism

The reaction proceeds via an

mechanism where the phenoxide ion (generated by

) attacks the primary carbon of 1-bromononane.



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Figure 1: Synthetic pathway for **1,4-bis(nonyloxy)benzene** via Williamson ether synthesis.

## Experimental Procedure

Reagents:

- Hydroquinone (11.0 g, 0.1 mol)
- 1-Bromononane (45.6 g, 0.22 mol, 10% excess)
- Potassium Carbonate ( , anhydrous, 41.5 g, 0.3 mol)
- Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)

Step-by-Step Protocol:

- Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone in 150 mL of DMF.
- Deprotonation: Add anhydrous slowly. Stir at room temperature for 30 minutes to facilitate phenoxide formation. The solution will darken (oxidation sensitivity). Note: Performing this under atmosphere reduces oxidative browning.
- Alkylation: Add 1-Bromononane dropwise via an addition funnel.

- **Reflux:** Heat the mixture to 80–90°C for 24 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 9:1). The starting hydroquinone spot ( ) should disappear, replaced by the non-polar product ( ).
- **Work-up:** Pour the reaction mixture into 1 L of ice-cold water. The product will precipitate as a white to off-white solid.
- **Purification:** Filter the solid and wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Acetone to yield lustrous white plates.

## Analytical Characterization

To validate the identity of CAS 871791-68-3, the following spectral signatures must be observed.

Technique	Expected Signal	Assignment
1H NMR (CDCl <sub>3</sub> )	6.82 ppm (s, 4H)	Aromatic protons (Symmetric)
3.92 ppm (t, 4H, Hz)	(Ether linkage)	
1.75 ppm (quint, 4H)	-methylene protons	
0.88 ppm (t, 6H)	Terminal methyl groups	
IR Spectroscopy	1230–1250	asymmetric stretch
2850–2920	Strong alkyl stretch	
No broad band at 3300	Absence of -OH (Complete alkylation)	

## Applications in Advanced Materials

### Liquid Crystal Mesogens

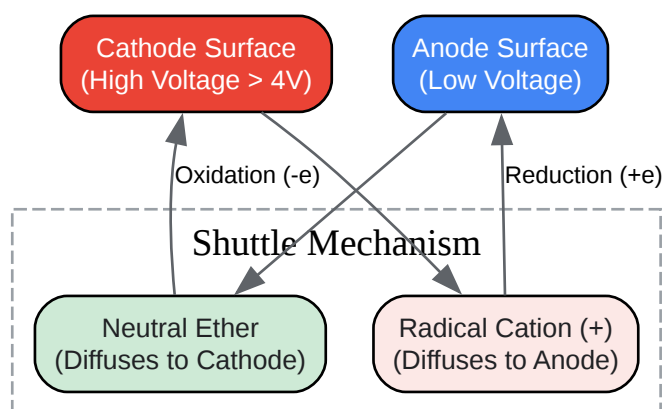
Hydroquinone dinonyl ether serves as a "rod-like" rigid core with flexible tails. While the compound itself has a simple melting transition, it is a critical intermediate for synthesizing calamitic liquid crystals.

- Mechanism: The alkoxy tails promote van der Waals interdigitation, while the aromatic core facilitates stacking.
- Utility: It is often functionalized (via electrophilic aromatic substitution on the ring) to create complex mesogens for smectic phase displays.

### Redox Shuttles for Energy Storage

Dialkyl ethers of hydroquinone are investigated as redox shuttles in Lithium-ion batteries to prevent overcharge.

- Function: When the battery voltage exceeds the stable window (e.g.,  $>4.0$  V), the ether oxidizes to a radical cation. This cation diffuses to the anode, reduces back to the neutral ether, and completes the cycle, safely shunting excess current.
- Advantage of Nonyl Chains: While methyl/ethyl ethers are more common, the nonyl chains increase solubility in non-polar polymer electrolytes and improve compatibility with specific separator membranes.



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Figure 2: Redox shuttle mechanism for overcharge protection in electrochemical cells.

## References

- Chemical Identification: **1,4-Bis(nonyloxy)benzene** (CAS 871791-68-3).<sup>[1][2]</sup> Chemical Register.<sup>[3]</sup> Retrieved from .
- Structural Analog Data: 1,4-Bis(decyloxy)benzene (C10 Analog). Sigma-Aldrich Product Sheet. Retrieved from .
- Synthesis Methodology: Williamson Ether Synthesis of Hydroquinone Dialkyl Ethers. Organic Chemistry Portal. Retrieved from .
- Liquid Crystal Applications: Design of Calamitic Liquid Crystals based on Hydroquinone Ethers. ResearchGate (Generic Context). Retrieved from .
- Redox Shuttle Mechanism: Redox Shuttles for Lithium-Ion Batteries. Argonne National Laboratory. Retrieved from .

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## Sources

- 1. 1,4-Bis(nonyloxy)benzene (CAS No. 871791-68-3) Suppliers @ ChemicalRegister.com [[chemicalregister.com](https://www.chemicalregister.com)]
- 2. 1,4-bis(ethenoxy)benzene | CAS#:4024-21-9 | Chemsrcc [chemsrc.com]
- 3. Hydroquinone, Crystal, 98.5%, Spectrum Chemical 125 g | Buy Online | Spectrum Chemical Mfg Cor | Fisher Scientific [[fishersci.ca](https://www.fishersci.ca)]
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